(2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
(2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound’s stereochemistry is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-phenylglycine and (S)-proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled conditions.
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine functionality. This is typically done using Fmoc chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Deprotected amine derivatives.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is widely used as a building block in the synthesis of peptides due to its Fmoc protecting group.
Chiral Catalysts: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
Enzyme Inhibitors: The compound and its derivatives are studied for their potential as enzyme inhibitors, particularly in the context of protease inhibition.
Receptor Binding Studies: It is used in studies involving receptor-ligand interactions to understand binding affinities and mechanisms.
Medicine
Drug Development: The compound is explored for its potential therapeutic applications, including as a precursor for drug candidates targeting specific biological pathways.
Industry
Material Science: It finds applications in the development of novel materials with specific chiral properties.
Pharmaceutical Manufacturing: The compound is used in the production of active pharmaceutical ingredients (APIs) and intermediates.
Mechanism of Action
The mechanism of action of (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group provides steric hindrance, protecting the amine functionality during peptide synthesis. Upon deprotection, the free amine can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s chiral nature allows it to interact selectively with chiral biological targets, enhancing its efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid: Similar structure with a methyl group instead of a phenyl group.
(2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-ethylpyrrolidine-3-carboxylic acid: Similar structure with an ethyl group instead of a phenyl group.
Uniqueness
Steric Effects: The presence of the phenyl group in (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid provides unique steric effects, influencing its reactivity and interactions.
Chiral Properties: The specific (2R,3S) configuration imparts distinct chiral properties, making it valuable in asymmetric synthesis and chiral recognition studies.
Properties
IUPAC Name |
(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)22-14-15-27(24(22)17-8-2-1-3-9-17)26(30)31-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,22-24H,14-16H2,(H,28,29)/t22-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRFRBRGTNYAKX-UPVQGACJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]([C@H]1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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